(5-Fluoro-1H-indol-1-yl)(2-methoxyphenyl)methanone
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Overview
Description
(5-Fluoro-1H-indol-1-yl)(2-methoxyphenyl)methanone is a synthetic organic compound that belongs to the class of indole derivatives It is characterized by the presence of a fluorine atom at the 5-position of the indole ring and a methoxyphenyl group attached to the methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-1H-indol-1-yl)(2-methoxyphenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoroindole and 2-methoxybenzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The 5-fluoroindole undergoes nucleophilic attack on the carbonyl carbon of 2-methoxybenzoyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Refluxing: The reaction mixture is heated under reflux to promote the reaction.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-1H-indol-1-yl)(2-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Fluoro-1H-indol-1-yl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(1-(5-Hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone (AM-2202): A side-chain hydroxyl analogue of JWH-018.
(1-(4-Pentenyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone: A side-chain double bond analogue of JWH-018.
Uniqueness
(5-Fluoro-1H-indol-1-yl)(2-methoxyphenyl)methanone is unique due to the presence of the fluorine atom at the 5-position of the indole ring and the methoxyphenyl group. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
820234-23-9 |
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Molecular Formula |
C16H12FNO2 |
Molecular Weight |
269.27 g/mol |
IUPAC Name |
(5-fluoroindol-1-yl)-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H12FNO2/c1-20-15-5-3-2-4-13(15)16(19)18-9-8-11-10-12(17)6-7-14(11)18/h2-10H,1H3 |
InChI Key |
NHBXRXXPFAKVLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2C=CC3=C2C=CC(=C3)F |
Origin of Product |
United States |
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